Suritozole

Description

Properties

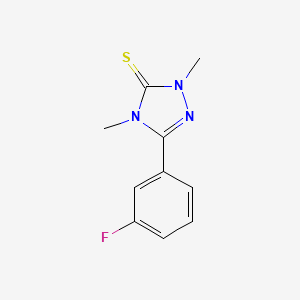

IUPAC Name |

5-(3-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-4-3-5-8(11)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDUZEHNLHFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149333 | |

| Record name | Suritozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-33-1 | |

| Record name | Suritozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suritozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suritozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SURITOZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H7H68317X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Suritozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suritozole (MDL-26,479) is a novel pyrazolopyrimidine derivative that has been investigated for its potential as a cognitive enhancer. It is characterized as a partial inverse agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike full inverse agonists, which can induce anxiety and seizures, this compound exhibits a more nuanced pharmacological profile, suggesting potential therapeutic applications without the adverse effects associated with other BZD inverse agonists like DMCM.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, and relevant experimental protocols.

Mechanism of Action

This compound exerts its effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It specifically binds to the benzodiazepine site on the GABA-A receptor complex and functions as a partial inverse agonist.[1]

GABA-A Receptor Modulation:

-

GABAergic Inhibition: The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

-

Benzodiazepine Site Modulation: The BZD site is an allosteric modulatory site on the GABA-A receptor.

-

Agonists (e.g., diazepam) enhance the effect of GABA, leading to increased chloride influx and greater inhibition.

-

Antagonists (e.g., flumazenil) block the effects of both agonists and inverse agonists without affecting the receptor's basal activity.

-

Inverse Agonists reduce the constitutive activity of the GABA-A receptor, decreasing chloride influx and leading to a state of increased neuronal excitability.

-

-

This compound as a Partial Inverse Agonist: As a partial inverse agonist, this compound reduces the GABA-A receptor's response to GABA but to a lesser degree than a full inverse agonist. This "negative modulation" is believed to counteract excessive GABAergic inhibition that may contribute to cognitive deficits.[2]

One of the key downstream effects of this compound's action is the enhancement of cholinergic function.[2] By reducing GABAergic inhibition of cholinergic neurons, this compound may lead to increased acetylcholine release, a neurotransmitter crucial for learning and memory.

Signaling Pathway of this compound at the GABA-A Receptor

Quantitative Pharmacology

Due to the discontinuation of its clinical development, publicly available quantitative data on this compound is limited. The following tables summarize the known information.

Table 1: Receptor Binding Profile of this compound

| Parameter | Receptor/Site | Species | Value | Reference |

| Binding | Benzodiazepine site of GABA-A Receptor | - | High Affinity | [1] |

| Ki | - | - | Data not available | - |

| IC50 | - | - | Data not available | - |

Table 2: In Vitro / In Vivo Efficacy of this compound

| Parameter | Assay | Species | Value | Reference |

| Functional Activity | - | - | Partial Inverse Agonist | |

| EC50 | - | - | Data not available | - |

Table 3: Pharmacokinetic Profile of this compound in Healthy Male Volunteers

| Parameter | Single Dose (2 - 465 mg) | Multiple Dose (30, 60, 120 mg BID for 28 days) |

| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 3.8 hours | Consistent with single dose |

| Cmax (Maximum Plasma Concentration) | Increased disproportionately with dose | Consistent with single dose |

| AUC (Area Under the Curve) | Increased disproportionately with dose | Consistent with single dose |

| Apparent Oral Clearance | Decreased from 52.9 to 13.8 L/h with increasing dose | Consistent with single dose |

| Terminal Half-life | Similar and independent of dose | Similar and independent of dose |

Experimental Protocols

GABAA Receptor Binding Assay (General Protocol)

While a specific binding assay protocol for this compound is not publicly available, a general competitive radioligand binding assay protocol to determine the affinity of a compound for the benzodiazepine site on the GABA-A receptor is as follows:

1. Materials:

-

Radioligand: [³H]-Flumazenil or [³H]-Ro 15-1788 (a high-affinity BZD site antagonist).

-

Receptor Source: Membranes prepared from a specific brain region (e.g., rat cerebral cortex) or a cell line expressing recombinant GABA-A receptors.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled BZD ligand (e.g., Diazepam or Clonazepam).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

2. Procedure:

-

Incubate the receptor source with the radioligand and varying concentrations of this compound.

-

A parallel incubation is performed with the radioligand and the non-specific binding control to determine the amount of non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

A study by O'Dell et al. (1995) investigated the effect of this compound on cognitive impairment in rats following traumatic brain injury (TBI) using the Morris water maze.

1. Animal Model:

-

Male rats subjected to a moderate level of fluid-percussion brain injury.

2. Drug Administration:

-

Delayed Dosing: this compound (5 mg/kg or 10 mg/kg) was administered intraperitoneally 60 minutes before each water maze test, starting 11 days post-injury.

-

Early Chronic Dosing: this compound was administered daily starting 24 hours after injury and continuing through day 15.

3. Morris Water Maze Protocol:

-

Apparatus: A circular pool filled with water, made opaque, with a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using the visual cues.

-

The latency to find the platform is recorded.

-

Probe trials, where the platform is removed, are used to assess spatial memory.

-

4. Results:

-

The delayed dosing regimen did not show a significant improvement in latency to find the platform.

-

The early chronic dosing regimen resulted in significantly shorter latencies compared to saline-treated injured rats, suggesting that prolonged treatment starting soon after injury may be necessary for beneficial effects.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

The pharmacokinetic parameters of this compound in human plasma were determined using an HPLC method. While the specific details of the method for this compound are not fully published, a general protocol for drug analysis in plasma using HPLC is as follows:

1. Sample Preparation:

-

Blood samples are collected at various time points after drug administration.

-

Plasma is separated by centrifugation.

-

Proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant containing the drug is collected.

2. HPLC Analysis:

-

Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18 reversed-phase), a pump, an injector, and a detector (e.g., UV-Vis).

-

Mobile Phase: A mixture of solvents (e.g., acetonitrile and a buffer) is pumped through the column.

-

Injection: A small volume of the prepared plasma extract is injected into the system.

-

Separation: The components of the sample are separated based on their affinity for the column and the mobile phase.

-

Detection: The detector measures the amount of this compound as it elutes from the column.

3. Data Analysis:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

-

Pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) are then calculated from the concentration-time data.

Conclusion

This compound is a partial inverse agonist at the benzodiazepine site of the GABA-A receptor with a pharmacological profile that suggests potential for cognitive enhancement without the anxiogenic or convulsant effects of full inverse agonists. Its mechanism of action involves the negative modulation of GABAergic inhibition, leading to an enhancement of cholinergic function. While clinical development appears to have been discontinued, the preclinical and early clinical data for this compound provide valuable insights into the therapeutic potential of modulating the GABA-A receptor system for cognitive disorders. Further research to fully elucidate its binding affinities and efficacy could provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent.

References

Suritozole's Profile as a GABAA Receptor Partial Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Suritozole and the GABAA Receptor

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a pentameric ligand-gated ion channel. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The receptor possesses multiple allosteric binding sites, including the benzodiazepine site, which can modulate the receptor's function.

Inverse agonists at the benzodiazepine site bind to this location and allosterically decrease the GABAA receptor's function, typically by reducing the frequency of channel opening in response to GABA. This action is the opposite of benzodiazepine agonists, which enhance GABA's effects. Partial inverse agonists, such as this compound, produce a submaximal inverse agonist effect, which may contribute to its favorable safety profile.[1]

Quantitative Data

Detailed quantitative data on this compound's binding affinity (Ki) for different GABAA receptor alpha subunits and its functional efficacy (e.g., IC50 or maximal inhibition of GABA-gated chloride currents) are crucial for a complete understanding of its pharmacological profile. While a comprehensive search of publicly available literature did not yield specific numerical values from the primary characterization studies, the following tables illustrate the type of data that would be essential for a thorough evaluation of this compound.

Table 1: Illustrative Binding Affinity of this compound (MDL 26,479) for GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) - Illustrative | Radioligand | Tissue Source/Cell Line | Reference |

| α1β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |

| α2β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |

| α3β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |

| α5β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |

Note: The Ki values are placeholders to demonstrate the format of data presentation. Actual values are not publicly available.

Table 2: Illustrative Functional Efficacy of this compound (MDL 26,479) at GABAA Receptors

| GABAA Receptor Subtype | Assay Type | Parameter | Value - Illustrative | Reference |

| α1β2γ2 | Electrophysiology | % Inhibition of GABA-evoked Current | Data not available | Miller et al., 1992 (not accessible) |

| α1β2γ2 | Electrophysiology | IC50 (nM) | Data not available | Miller et al., 1992 (not accessible) |

Note: The efficacy values are placeholders to demonstrate the format of data presentation. Actual values are not publicly available.

Experimental Protocols

The characterization of a compound like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GABAA Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for the benzodiazepine site on the GABAA receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for GABAA receptors.

Materials:

-

Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine site agonist)

-

Non-specific binding control: Clonazepam (10 µM) or another high-affinity unlabeled benzodiazepine.

-

Tissue/Cell preparation: Membranes from rat cerebral cortex or from cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of this compound.

-

Total Binding: Add assay buffer, [3H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]Flunitrazepam, a high concentration of unlabeled clonazepam (e.g., 10 µM), and the membrane preparation.

-

Competition Binding: Add assay buffer, [3H]Flunitrazepam, varying concentrations of this compound, and the membrane preparation.

-

Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of GABAA Receptor Currents

This protocol describes a generalized whole-cell patch-clamp recording procedure to measure the functional effect of this compound on GABA-evoked currents in cultured neurons or cells expressing recombinant GABAA receptors.

Objective: To determine the efficacy of this compound as a partial inverse agonist by measuring its effect on GABA-gated chloride currents.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) transfected with cDNAs for GABAA receptor subunits.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

GABA stock solution.

-

This compound stock solution.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy and recording.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Patch-Clamp Recording:

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline recording of the holding current.

-

Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit an inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the changes in the amplitude of the GABA-evoked current in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage inhibition of the GABA response by this compound at each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the IC50 value and the maximal inhibitory effect of this compound.

-

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling pathway and the modulatory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's mechanism of action.

Behavioral Effects

This compound has been investigated for its potential as a cognitive enhancer. In a study involving rats with traumatic brain injury, chronic administration of this compound was found to attenuate spatial memory deficits as assessed in the Morris water maze. This suggests that by modulating GABAA receptor activity, this compound may enhance cholinergic function, which is crucial for cognitive processes. The pro-cognitive effects of this compound, coupled with its lack of anxiogenic or convulsant properties, highlight its potential as a therapeutic agent for cognitive disorders.

Conclusion

This compound is a GABAA receptor partial inverse agonist with a pharmacological profile that suggests potential for cognitive enhancement without the adverse effects associated with full inverse agonists. While detailed quantitative data from primary sources are not widely available, the established methodologies for characterizing such compounds provide a clear path for its further investigation. The visualization of its mechanism of action and the relevant experimental workflows offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other selective GABAA receptor modulators in the treatment of cognitive dysfunction.

References

Suritozole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suritozole, also known by its developmental code MDL 26,479, is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in depression and Alzheimer's disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Synonyms | MDL 26,479 |

| CAS Number | 110623-33-1 |

| Chemical Formula | C₁₀H₁₀FN₃S |

| SMILES | CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2 |

| InChI Key | IWDUZEHNLHFBRZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 223.27 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 3: Elemental Analysis of this compound

| Element | Percentage |

| Carbon (C) | 53.80% |

| Hydrogen (H) | 4.51% |

| Fluorine (F) | 8.51% |

| Nitrogen (N) | 18.82% |

| Sulfur (S) | 14.36% |

Synthesis

A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to which this compound belongs, has been described. The specific synthesis of this compound involves the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by cyclization.

Experimental Protocol: General Synthesis of 5-Aryl-2,4-dihydro-1,2,4-triazole-3-thiones

This protocol outlines a general method that can be adapted for the synthesis of this compound.

Materials:

-

Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)

-

Alkyl or aryl isothiocyanate

-

Ethanol

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

A solution of the substituted benzohydrazide in ethanol is prepared.

-

An equimolar amount of the isothiocyanate is added to the solution.

-

The mixture is refluxed for several hours.

-

After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is refluxed again.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.

Note: For the synthesis of this compound, 3-fluorobenzohydrazide and a methylating agent for the nitrogen and sulfur atoms would be required in a multi-step synthesis.

Pharmacological Properties

This compound acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This mechanism is distinct from typical benzodiazepines, which are positive allosteric modulators. As an inverse agonist, this compound is believed to reduce the constitutive activity of the GABA-A receptor, leading to an enhancement of cholinergic function.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)

| Dose | Tmax (h) | Apparent Oral Clearance (L/h) |

| 2 - 465 mg | 0.5 - 3.8 | 52.9 - 13.8 |

Table 5: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Multiple Doses)

| Dose (twice daily for 28 days) | Terminal Half-life (h) |

| 30 - 120 mg | Independent of dose |

Tmax: Time to maximum plasma concentration

Mechanism of Action and Signaling

This compound's primary mechanism of action is the modulation of the GABA-A receptor. As a partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects. The precise downstream signaling cascade following this compound's interaction with the GABA-A receptor is not fully elucidated but is an area of active research.

Preclinical and Clinical Studies

This compound has been evaluated in preclinical models and early-stage clinical trials for its potential in treating cognitive deficits and depression.

Preclinical Data

In a rat model of traumatic brain injury, chronic administration of this compound was investigated for its effects on spatial memory deficits.

Table 6: Effect of this compound on Spatial Memory in a Rat Model of Traumatic Brain Injury

| Treatment Group | Dosage | Outcome |

| Delayed Chronic Dosing | 5 mg/kg or 10 mg/kg (60 min before testing) | No significant difference in latency to reach goal platform compared to saline-treated injured rats (p > 0.05). |

| Early Chronic Dosing | Not specified (daily from 24h post-injury) | Significantly shorter latencies to reach goal platform compared to saline-treated injured rats (p < 0.05). |

Clinical Data

This compound was investigated for the treatment of depression and Alzheimer's disease; however, clinical development appears to have been discontinued. Detailed results from these clinical trials are not widely available in the public domain.

Experimental Protocols

GABA-A Receptor Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]-Flunitrazepam (radioligand)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer.

-

Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the test compound (this compound).

-

Total Binding: Incubate membranes with [³H]-Flunitrazepam only.

-

Non-specific Binding: Incubate membranes with [³H]-Flunitrazepam and a high concentration of unlabeled diazepam.

-

Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a noteworthy compound due to its unique mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research showed promise for its use as a cognitive enhancer, its clinical development was not pursued. The information presented in this guide provides a technical foundation for researchers interested in this compound and related compounds, highlighting its chemical characteristics, pharmacological profile, and the methodologies used to study it. Further research would be necessary to fully elucidate its therapeutic potential and downstream signaling effects.

Investigational Cognition Enhancer Suritozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the investigational cognition enhancer Suritozole (also known as MDL 26,479). The information herein is compiled from publicly available preclinical and limited clinical data. It is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. A significant challenge in characterizing this compound is the notable discrepancy between its in vivo and in vitro activities, strongly suggesting that its pharmacological effects are mediated by one or more active metabolites which, to date, have not been fully characterized in public literature. This guide presents the existing data while acknowledging these critical knowledge gaps.

Core Compound Information

| Compound Name | This compound |

| Alternative Name | MDL 26,479 |

| Chemical Class | Triazole derivative |

| Therapeutic Category | Investigational Cognition Enhancer |

| Proposed Mechanism of Action | Negative modulator of the GABA-A receptor; enhances cholinergic function.[1][2] The direct mechanism is likely via an active metabolite. |

Preclinical Pharmacology

This compound has been evaluated in rodent models of cognitive impairment, demonstrating potential efficacy in improving learning and memory.

In Vivo Efficacy Studies

A study in a rat model of fluid-percussion TBI indicated that chronic post-injury administration of this compound can attenuate spatial memory deficits.[1][2]

Table 1: Summary of a Preclinical Study of this compound in a Rat Model of TBI [1]

| Parameter | Details |

| Animal Model | Adult male Sprague-Dawley rats |

| Injury Model | Moderate fluid-percussion brain injury |

| Behavioral Test | Morris Water Maze |

| Treatment Groups | - Injured + Saline- Injured + this compound (5 mg/kg or 10 mg/kg) |

| Dosing Regimen 1 (Delayed) | Drug administered 60 minutes before each water maze test on days 11-15 post-injury |

| Dosing Regimen 2 (Early & Chronic) | Drug administered daily from 24 hours post-injury through Day 15 |

| Key Finding | Early and chronic administration of this compound significantly reduced the latency to find the goal platform compared to saline-treated injured rats (p < 0.05). The delayed dosing regimen did not show a significant effect. |

-

Animal Subjects: Adult male Sprague-Dawley rats were utilized.

-

Injury Induction: A moderate level of traumatic brain injury was induced using a fluid-percussion device.

-

Drug Administration:

-

Delayed Dosing: this compound (5 mg/kg or 10 mg/kg) or saline was administered via injection 60 minutes prior to each Morris water maze trial, from day 11 to day 15 post-injury.

-

Early and Chronic Dosing: this compound or saline was administered daily, commencing 24 hours after the initial brain injury and continuing for 15 consecutive days.

-

-

Behavioral Assessment: Spatial memory was assessed using the Morris water maze. The latency to locate a submerged platform was the primary endpoint.

-

Statistical Analysis: Differences in latencies between the treatment groups were analyzed, with a p-value of less than 0.05 considered statistically significant.

Mechanism of Action Studies

The primary mechanism of this compound is believed to be the negative modulation of the GABA-A receptor, which in turn enhances cholinergic function.

Table 2: In Vivo and In Vitro Mechanistic Data for this compound (MDL 26,479)

| Assay | Method | Key Findings |

| GABA-A Receptor Binding (in vivo) | [3H]-flumazenil displacement in mouse cortex | Potent inhibition of binding. |

| GABA-A Receptor Binding (in vitro) | Radioligand displacement assays | Ineffective at displacing radioligand binding to the GABA-A receptor complex. |

| Cholinergic Function (in vivo) | Increased cortical ex vivo binding of [3H]-hemicholinium-3 (a marker for cholinergic activation) | Parenteral administration of this compound (1 mg/kg) increased binding, an effect blocked by the benzodiazepine antagonist flumazenil. |

| Long-Term Potentiation (LTP) | Hippocampal slice preparation | This compound (20 µM) increased excitation in the LTP slice preparation. This effect was not blocked by flumazenil. |

-

Animal Subjects: Mice were used for this ex vivo study.

-

Drug Administration: this compound (1 mg/kg) was administered parenterally. In a separate group, the benzodiazepine antagonist flumazenil was administered prior to this compound.

-

Tissue Preparation: Following a designated time after drug administration, the animals were euthanized, and the cortex was dissected.

-

Binding Assay: The cortical tissue was processed for ex vivo binding studies using [3H]-hemicholinium-3, a high-affinity choline uptake site ligand, to assess changes in cholinergic nerve terminal activity.

-

Analysis: The amount of radioligand binding was quantified and compared between treatment groups.

Human Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a study in healthy male volunteers.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Dose Range | Tmax (hours) | Cmax & AUC | Apparent Oral Clearance (L/h) |

| 2 to 465 mg | 0.5 to 3.8 | Increased disproportionately with dose | Decreased from 52.9 to 13.8 |

Table 4: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Dosing Regimen | Consistency with Single-Dose Data | Terminal Half-Life |

| 30, 60, and 120 mg administered twice daily for 28 days | Pharmacokinetic parameters were consistent with those observed following single doses. | Similar to single-dose estimates and independent of dose. |

Signaling Pathways and Logical Relationships

The available data suggests a multi-step mechanism of action for this compound, which is likely initiated by an active metabolite. The precise signaling cascade remains to be elucidated.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for the preclinical TBI study.

Critical Gaps in Knowledge and Future Directions

The development of this compound as a potential therapeutic agent is significantly hampered by the lack of public information on several key aspects:

-

Identity and Pharmacology of Active Metabolite(s): The primary research imperative is the identification and characterization of the active metabolite(s) of this compound. This would involve in vitro metabolism studies using liver microsomes followed by isolation and pharmacological testing of the resulting metabolites.

-

GABA-A Receptor Subunit Selectivity: It is crucial to determine which specific GABA-A receptor subunit combinations are modulated by the active metabolite(s) of this compound. This would provide insight into its potential therapeutic window and side-effect profile.

-

Downstream Signaling Pathway: The molecular link between GABA-A receptor modulation and the enhancement of cholinergic function needs to be elucidated. This would likely involve investigating the effects of this compound's active metabolite(s) on the firing rate and acetylcholine release from cholinergic neurons.

-

Comprehensive Toxicology: A full profile of the safety and toxicity of this compound and its metabolites is required.

-

Clinical Efficacy: To date, no clinical trial results demonstrating the efficacy of this compound for cognitive enhancement have been published.

References

- 1. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]

- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Suritozole for Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suritozole (MDL 26,479) is a negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor. While direct clinical research of this compound in Alzheimer's disease (AD) is not extensively documented in publicly available literature, its unique pharmacological profile presents a compelling rationale for its investigation as a potential therapeutic agent. The cognitive deficits in Alzheimer's disease are strongly linked to cholinergic system dysfunction. This compound has been demonstrated to enhance cholinergic function, suggesting a potential to ameliorate these cognitive symptoms. This technical guide provides a comprehensive overview of the theoretical framework, preclinical evidence, and proposed experimental protocols for evaluating this compound in the context of Alzheimer's disease research.

Mechanism of Action and Rationale for Use in Alzheimer's Disease

The primary mechanism of action of this compound is as a negative allosteric modulator of GABA-A receptors. This means it binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's activity in response to GABA. This is in contrast to positive allosteric modulators like benzodiazepines, which enhance GABAergic inhibition.

The rationale for investigating this compound in Alzheimer's disease is built on the well-established "cholinergic hypothesis" of the disease, which posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. This compound has been shown to enhance cholinergic function, providing a direct link to a core pathological feature of Alzheimer's.

The interplay between the GABAergic and cholinergic systems is complex and crucial for cognitive processes. In Alzheimer's disease, there is evidence of dysregulation in both systems. Amyloid-beta (Aβ) plaques, a hallmark of AD, may disrupt the balance between excitatory and inhibitory neurotransmission. By modulating the inhibitory GABAergic system, this compound may indirectly restore a more favorable environment for cholinergic neurotransmission, thereby improving cognitive function.

Signaling Pathways

The proposed signaling pathway for this compound's action in a neuron affected by Alzheimer's pathology involves the modulation of GABA-A receptors, leading to an increase in cholinergic activity.

Preclinical Data

Direct preclinical studies of this compound in dedicated Alzheimer's disease models are limited. However, a key study in a traumatic brain injury (TBI) model provides valuable insights into its potential cognitive-enhancing effects.

| Study Parameter | Findings | Reference |

| Animal Model | Rat model of fluid-percussion traumatic brain injury | [1] |

| Compound | MDL 26,479 (this compound) | [1] |

| Mechanism | Negative modulator at the GABAA receptor, enhances cholinergic function | [1] |

| Cognitive Outcome | Attenuated spatial memory deficits in the Morris water maze | [1] |

Table 1: Summary of a Key Preclinical Study on this compound (MDL 26,479)

Research on other GABAA receptor negative allosteric modulators, particularly those selective for the α5 subunit, has shown promise for cognitive enhancement. These compounds have demonstrated nootropic-like effects in various preclinical models without the convulsant or anxiogenic properties of non-selective NAMs.[2] This body of research provides a strong rationale for investigating the subtype selectivity of this compound.

Proposed Experimental Protocols for Alzheimer's Disease Research

Given the limited direct evidence, a systematic evaluation of this compound in the context of Alzheimer's disease is warranted. The following experimental workflows are proposed for preclinical assessment.

In Vitro Characterization

A crucial first step is to characterize the binding profile and functional activity of this compound at various GABAA receptor subtypes, particularly those implicated in cognitive function (e.g., α5-containing receptors).

In Vivo Preclinical Evaluation

Following in vitro characterization, the efficacy of this compound should be assessed in transgenic animal models of Alzheimer's disease.

Data Presentation

As direct quantitative data for this compound in Alzheimer's disease research is not available, the following table outlines the hypothesized beneficial outcomes based on its known mechanism of action.

| Parameter | Hypothesized Effect of this compound | Rationale |

| Cognitive Function | Improvement in learning and memory | Enhancement of cholinergic neurotransmission. |

| Cholinergic Markers | Increased levels of acetylcholine in the synaptic cleft | Negative modulation of GABA-A receptors leading to disinhibition of cholinergic neurons. |

| Amyloid-beta Pathology | Potential reduction or no direct effect | The primary mechanism is not directly targeting Aβ. Any effect would likely be indirect. |

| Tau Pathology | Potential reduction or no direct effect | The primary mechanism is not directly targeting tau. Any effect would likely be indirect. |

| Neuroinflammation | Potential reduction | Modulation of neuronal activity may influence inflammatory responses. |

Table 2: Hypothesized Effects of this compound in Alzheimer's Disease Models

Conclusion and Future Directions

This compound presents a novel, yet underexplored, therapeutic avenue for Alzheimer's disease. Its mechanism as a GABAA receptor negative allosteric modulator with cholinergic-enhancing properties directly addresses a key neurochemical deficit in the disease. The lack of extensive preclinical data in relevant Alzheimer's models is a significant gap in our knowledge.

Future research should focus on a systematic evaluation of this compound, beginning with detailed in vitro characterization of its binding and functional selectivity at GABAA receptor subtypes. Subsequent in vivo studies in transgenic Alzheimer's disease models are critical to validate its cognitive-enhancing potential and to elucidate its effects on the core pathologies of the disease. Such studies will be instrumental in determining if this compound or similar GABAA receptor modulators hold promise as a future therapy for Alzheimer's disease.

References

Suritozole's Impact on Cholinergic Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suritozole (MDL 26,479) is a novel compound that has demonstrated pro-cognitive effects in preclinical models of brain injury. Its primary mechanism of action is the negative allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. This modulation is believed to indirectly enhance cholinergic function, a critical pathway for learning and memory. This technical guide provides an in-depth analysis of this compound's effects on the cholinergic system, summarizing available preclinical data, detailing experimental methodologies, and illustrating the proposed signaling pathway. While direct quantitative data on this compound's interaction with cholinergic targets remains limited, this paper synthesizes the existing evidence to support its mechanism of enhancing cholinergic neurotransmission.

Introduction: The Cholinergic System and Cognitive Function

The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating cognitive processes, including learning, memory, and attention. Cholinergic neurons originating in the basal forebrain project to various cortical and hippocampal regions, where ACh release modulates neuronal excitability and synaptic plasticity. Dysfunction of the cholinergic system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, leading to significant cognitive decline. Consequently, therapeutic strategies aimed at enhancing cholinergic function, either by inhibiting the breakdown of ACh with acetylcholinesterase (AChE) inhibitors or by modulating cholinergic receptors, have been a major focus of drug development.

This compound has emerged as a compound of interest due to its ability to improve cognitive performance in animal models. It operates not by directly interacting with the cholinergic system, but by modulating the GABAergic system, which in turn influences cholinergic activity.

Mechanism of Action: Indirect Enhancement of Cholinergic Function

This compound is a negative allosteric modulator (NAM) of the GABAA receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to GABAA receptors leads to neuronal hyperpolarization and reduced neuronal firing. In several brain regions, GABAergic interneurons form synaptic connections with and exert inhibitory control over cholinergic neurons[1][2][3][4].

By acting as a NAM at the GABAA receptor, this compound reduces the inhibitory effect of GABA on these cholinergic neurons. This disinhibition is hypothesized to lead to an increase in the firing rate of cholinergic neurons and subsequently, greater release of acetylcholine in their projection areas, such as the cortex and hippocampus.

Preclinical Data: Evidence for Pro-Cognitive Effects

Preclinical studies have primarily focused on the effects of this compound on cognitive function in rodent models of brain injury and cognitive impairment.

Behavioral Studies

A key study investigated the effects of this compound (MDL 26,479) on spatial memory deficits in rats following traumatic brain injury, using the Morris water maze task. The results indicated that chronic administration of this compound, beginning 24 hours after injury, significantly improved performance, as measured by a reduction in the latency to find the hidden platform.

| Study Parameter | Control Group (Injured, Saline) | This compound-Treated Group (Injured) | Statistical Significance |

| Morris Water Maze Latency | No significant improvement | Significantly shorter latencies | p < 0.05 |

| Table 1: Summary of this compound's effect on Morris Water Maze performance in rats with traumatic brain injury. |

Another study examined the impact of this compound on learning in rats with ibotenic acid-induced lesions of the basal forebrain, a key area for cholinergic neurons. In this study, this compound treatment decreased the number of sessions required for lesioned animals to reach a performance level above chance in an operant visual conditional discrimination task. This cognitive improvement was significantly correlated with [3H]hemicholinium-3 binding in the frontal cortex, a marker for the density of high-affinity choline uptake transporters on cholinergic nerve terminals.

| Study Parameter | Control Group (Lesioned) | This compound-Treated Group (Lesioned) | Correlation |

| Operant Task Acquisition | Delayed acquisition | Decreased sessions to criterion | Performance correlated with [3H]hemicholinium-3 binding |

| Table 2: Effect of this compound on learning and cholinergic marker in rats with basal forebrain lesions. |

Cholinergic Marker Data

For context, a study on a different benzodiazepine inverse agonist, FG 7142, which also acts as a negative modulator at GABAA receptors, demonstrated alterations in acetylcholinesterase activity in various brain regions of mice after chronic administration. However, these findings cannot be directly extrapolated to this compound without specific experimental verification.

Experimental Protocols

Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

Apparatus:

-

A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or powdered milk.

-

An escape platform submerged just below the water's surface.

-

Visual cues placed around the room to serve as spatial references.

-

A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

-

Acquisition Phase: Rats are given multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. The latency to find the platform and the swim path are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

[3H]Hemicholinium-3 Binding Assay

This assay is used to quantify the density of high-affinity choline transporters, which are specific markers for presynaptic cholinergic nerve terminals.

Procedure:

-

Tissue Preparation: Brain tissue (e.g., frontal cortex) is dissected and homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with [3H]hemicholinium-3 (a radiolabeled ligand) in the presence and absence of a high concentration of a non-labeled competitor to determine specific binding.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding from total binding.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances cognitive function by indirectly augmenting cholinergic neurotransmission through its action as a negative allosteric modulator of GABAA receptors. The improvement in cognitive tasks, coupled with the correlation with a cholinergic marker in lesioned animals, provides a solid foundation for this hypothesis.

However, a significant gap in our understanding is the lack of direct evidence of this compound's interaction with the cholinergic system. Future research should prioritize:

-

In vitro binding assays: To determine if this compound has any affinity for muscarinic or nicotinic acetylcholine receptors.

-

Enzyme activity assays: To assess the direct effect of this compound on acetylcholinesterase activity.

-

In vivo microdialysis studies: To directly measure acetylcholine levels in relevant brain regions (e.g., hippocampus and prefrontal cortex) following this compound administration.

Such studies would provide crucial quantitative data to solidify the proposed mechanism of action and would be invaluable for the continued development of this compound and similar compounds as potential therapeutics for cognitive disorders.

Conclusion

This compound represents a promising therapeutic avenue for cognitive enhancement by targeting the GABAergic system to indirectly boost cholinergic function. While preclinical behavioral data are encouraging, further detailed pharmacological studies are necessary to fully elucidate its effects on the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism and highlights the key areas for future investigation.

References

- 1. Ventral tegmental area GABAergic inhibition of cholinergic interneurons in the ventral nucleus accumbens shell promotes reward reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 3. GABAergic inhibition in dual-transmission cholinergic and GABAergic striatal interneurons is abolished in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of acetylcholine release via GABAA and GABAB receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Neuronal Effects of Suritozole: A Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suritozole (MDL 26,479) is a compound that has been investigated for its potential as a cognitive enhancer. It functions as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the foundational research on this compound's effects on neuronal pathways, summarizing available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Negative Allosteric Modulation of the GABAA Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor complex and acting as a negative allosteric modulator (NAM), also referred to as a partial inverse agonist.[1] Unlike positive allosteric modulators (e.g., benzodiazepines), which enhance the effect of GABA, this compound reduces the GABA-mediated chloride ion influx. This reduction in inhibitory signaling is thought to underlie its cognitive-enhancing properties.[2]

The GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel. When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound, by binding to an allosteric site, is believed to decrease the efficiency of GABA in opening the chloride channel.

Quantitative Data

Currently, publicly available research on this compound is limited, and specific quantitative data such as binding affinities (Ki), IC50, or EC50 values from in vitro assays are not readily accessible. The primary quantitative data comes from in vivo preclinical studies.

Table 1: In Vivo Dosage of this compound in a Preclinical Model

| Animal Model | Condition | Doses Administered | Outcome | Reference |

| Rat | Traumatic Brain Injury | 5 mg/kg and 10 mg/kg | Attenuation of spatial memory deficits | [2] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not extensively published. However, based on its mechanism of action, the following standard methodologies would be employed to characterize its effects.

GABAA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the GABAA receptor.

-

Objective: To determine the Ki or IC50 of this compound for the benzodiazepine binding site on the GABAA receptor.

-

Methodology:

-

Membrane Preparation: Whole brains from rodents are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptosomal membrane fraction containing GABAA receptors.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flunitrazepam) and varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp)

This technique is used to measure the ion flow through the GABAA receptor channel in response to GABA and its modulation by this compound.

-

Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-evoked currents.

-

Methodology:

-

Cell Preparation: Neurons or cell lines expressing GABAA receptors are cultured.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is clamped at a specific voltage.

-

Drug Application: GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to observe its modulatory effect.

-

Data Analysis: The amplitude, rise time, and decay time of the GABA-evoked currents in the presence and absence of this compound are measured and compared.

-

Chloride Flux Assay

This assay measures the influx of chloride ions into cells through the GABAA receptor channel.

-

Objective: To quantify the effect of this compound on GABA-mediated chloride influx.

-

Methodology:

-

Cell Loading: Cells expressing GABAA receptors are loaded with a chloride-sensitive fluorescent dye.

-

Assay: The cells are exposed to GABA in the presence and absence of this compound.

-

Detection: The change in fluorescence, which is proportional to the intracellular chloride concentration, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The dose-response curve for this compound's inhibition of GABA-stimulated chloride influx is generated.

-

Effects on Neuronal Pathways

As a negative allosteric modulator of GABAA receptors, this compound is expected to have a disinhibitory effect on neuronal circuits. By reducing GABAergic inhibition, this compound could potentially enhance the activity of excitatory neurotransmitter systems. The observation that this compound enhances cholinergic function suggests that it may disinhibit cholinergic neurons.[2]

The precise downstream signaling cascades affected by this compound, such as the involvement of second messengers like cyclic AMP (cAMP) and protein kinases (e.g., PKA, PKC), have not been detailed in the available literature. Further research is required to elucidate these pathways. Similarly, the specific effects of this compound on the release of other neurotransmitters, such as glutamate and GABA, remain to be fully characterized.

Conclusion

This compound is a partial inverse agonist at the benzodiazepine site of the GABAA receptor. The available preclinical data suggests its potential as a cognitive enhancer, likely through the disinhibition of key neuronal circuits, such as the cholinergic system. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of detailed in vitro quantitative data and studies on its downstream signaling effects. Further research employing the standard methodologies outlined in this guide is necessary to fully elucidate the neuronal mechanisms of this compound and to explore its therapeutic potential.

References

- 1. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]

- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suritozole: Application Notes and Protocols for Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suritozole (MDL 26,479) is a triazole compound that acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Preclinical research has demonstrated its potential as a cognitive enhancer, particularly in the context of traumatic brain injury (TBI). These application notes provide a comprehensive overview of the experimental protocols for investigating the cognitive effects of this compound in a rat model of TBI, focusing on the fluid-percussion injury model and the Morris water maze task for spatial memory assessment. Detailed methodologies, data presentation, and a conceptual framework of its mechanism of action are provided to guide researchers in this field.

Introduction

Cognitive impairment following traumatic brain injury presents a significant challenge in clinical practice. This compound has emerged as a compound of interest due to its unique mechanism of action. By negatively modulating the GABA-A receptor, it is thought to reduce GABAergic inhibition, thereby enhancing cholinergic function, a key neurotransmitter system involved in learning and memory.[1] This document outlines the established experimental workflow for evaluating the efficacy of this compound in a preclinical setting.

Data Presentation

The following tables summarize the key quantitative data from a representative preclinical study investigating the effects of this compound on cognitive recovery after TBI in a rat model.

| Parameter | Description |

| Animal Model | Adult male Wistar rats.[1] |

| Injury Model | Lateral Fluid-Percussion Injury (LFPI) of moderate severity (2.1 atm).[1] |

| Cognitive Assessment | Morris Water Maze (MWM) to assess spatial learning and memory. Testing was conducted 11 to 15 days post-injury.[1] |

| Treatment Groups | - Sham-operated control- Injured, saline-treated- Injured, this compound-treated (5 mg/kg)- Injured, this compound-treated (10 mg/kg)[1] |

| Dosing Regimens | Delayed Chronic Dosing: this compound (5 mg/kg or 10 mg/kg) or saline administered 60 minutes before each MWM test from day 11 to 15 post-injury.Early Chronic Dosing: this compound (dose not specified in abstract) or saline administered daily starting 24 hours after injury and continuing through day 15. |

| Key Finding | Rats that received early and chronic post-injury administration of this compound had significantly shorter latencies to find the hidden platform in the Morris water maze compared to injured, saline-treated rats (p < 0.05). The delayed chronic dosing regimen did not show a significant effect. |

Experimental Protocols

Lateral Fluid-Percussion Injury (LFPI) Protocol in Rats

This protocol describes the induction of a moderate traumatic brain injury using the lateral fluid-percussion model.

Materials:

-

Male Wistar rats (350-400 g)

-

Anesthesia: Isoflurane (3% for induction, 2-3% for maintenance) with oxygen (1 L/min)

-

Stereotaxic frame

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Dental cement

-

Luer-lock hub

-

Fluid-percussion device

-

Post-operative care supplies (e.g., sterile saline, heating pad)

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat with 3% isoflurane in an induction chamber.

-

Once unconscious, transfer the rat to a prep area, apply sterile ophthalmic ointment to the eyes, and shave the head.

-

Clean the surgical site with 2% chlorhexidine scrub followed by 70% ethanol, repeated three times. Apply Betadine solution and allow it to dry.

-

Mount the rat in a stereotaxic frame and maintain anesthesia with 2-3% isoflurane. Monitor vital signs throughout the surgery.

-

-

Craniotomy:

-

Make a midline incision on the scalp to expose the skull.

-

Perform a craniotomy over the desired cortical site (e.g., between bregma and lambda, lateral to the sagittal suture). The diameter of the craniotomy should be appropriate for the injury hub (e.g., 4 mm).

-

Carefully remove the bone flap without disturbing the underlying dura mater.

-

-

Injury Hub Placement:

-

Secure a Luer-lock hub over the craniotomy site using dental cement, ensuring a tight seal.

-

-

Induction of Injury:

-

Connect the rat to the fluid-percussion device via the Luer-lock hub.

-

Induce a fluid pulse of moderate severity (2.1 atm) to the dural surface.

-

Immediately after the injury, disconnect the rat from the device.

-

-

Post-operative Care:

-

Remove the injury hub and suture the scalp incision.

-

Administer subcutaneous sterile saline for hydration.

-

Allow the rat to recover in a clean, warm cage. Monitor for any signs of distress.

-

Morris Water Maze (MWM) Protocol for Spatial Memory Assessment

This protocol details the procedure for assessing spatial learning and memory in rats following TBI.

Materials:

-

Circular pool (e.g., 1.83 m diameter, 0.6 m depth) with a black interior.

-

Water maintained at 22-24°C.

-

Clear Plexiglas escape platform (e.g., 10 cm diameter).

-

Prominent visual cues placed on the walls around the maze.

-

Video tracking system and software.

Procedure:

-

Acquisition/Learning Phase (Days 11-14 post-injury):

-

The pool is filled with water, and the escape platform is submerged 1 cm below the surface in a fixed quadrant.

-

Rats are subjected to a series of trials each day (e.g., 4 trials/day).

-

For each trial, the rat is placed in the water at one of four quasi-random starting positions (North, South, East, West).

-

The rat is allowed 60 seconds to find the hidden platform. If it fails to find the platform within this time, it is gently guided to it.

-

The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

-

The time taken to reach the platform (escape latency) is recorded for each trial.

-

-

Probe Trial (Day 15 post-injury):

-

The escape platform is removed from the pool.

-

The rat is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

-

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for In Vivo Administration of Suritozole in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Suritozole (MDL 26,479) in rodent models, focusing on its use as a cognitive enhancer in the context of traumatic brain injury (TBI). The information is compiled from preclinical research to guide study design and execution.

Introduction

This compound is a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor complex.[1] By acting as a negative modulator of GABA-A receptor function, this compound reduces GABAergic inhibition in the central nervous system. This reduction in inhibitory signaling is thought to enhance cholinergic function, a mechanism believed to be beneficial for cognitive processes such as learning and memory.[1] Preclinical studies have primarily investigated this compound's potential to ameliorate cognitive deficits following traumatic brain injury.[1]

Mechanism of Action

This compound binds to the benzodiazepine site on the GABA-A receptor and induces a conformational change that is opposite to that of benzodiazepine agonists. This action reduces the influx of chloride ions through the receptor's channel in response to GABA, thereby decreasing the hyperpolarizing (inhibitory) effect of GABA on the neuron.[2][3] This disinhibition is hypothesized to increase the excitability of cholinergic neurons, leading to enhanced acetylcholine release and subsequent improvements in cognitive function.

Signaling Pathway

Data Presentation

The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on cognitive deficits in a rat model of TBI.

| Study | Animal Model | Treatment Group | Dose | Administration Route | Treatment Schedule | Behavioral Test | Key Outcome Measure | Result |

| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Delayed Dosing) | 5 mg/kg | Intraperitoneal (IP) | 60 minutes before each MWM test on days 11-15 post-injury | Morris Water Maze (MWM) | Escape Latency | No significant difference compared to saline-treated injured rats (p > 0.05). |

| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Delayed Dosing) | 10 mg/kg | Intraperitoneal (IP) | 60 minutes before each MWM test on days 11-15 post-injury | Morris Water Maze (MWM) | Escape Latency | No significant difference compared to saline-treated injured rats (p > 0.05). |

| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Early Chronic Dosing) | 5 mg/kg or 10 mg/kg | Intraperitoneal (IP) | Daily from 24 hours post-injury through day 15 | Morris Water Maze (MWM) | Escape Latency | Significantly shorter latencies compared to saline-treated injured rats (p < 0.05). |

| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | Saline Control | N/A | Intraperitoneal (IP) | Same as treatment groups | Morris Water Maze (MWM) | Escape Latency | Cognitive deficit observed compared to sham-operated rats. |

| O'Dell et al. (1995) | Male Sprague-Dawley rats | Sham Control | N/A | Intraperitoneal (IP) | N/A | Morris Water Maze (MWM) | Escape Latency | Baseline cognitive performance. |

Experimental Protocols

Animal Model: Fluid-Percussion Traumatic Brain Injury in Rats

This protocol describes the induction of a moderate level of TBI in rats, as utilized in studies investigating this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., sodium pentobarbital)

-

Fluid-percussion device

-

Stereotaxic frame

-

Surgical instruments

-

Saline solution

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Securely attach the injury cap of the fluid-percussion device to the craniotomy site.

-

Induce a moderate brain injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse of a specific pressure (e.g., 2.1 atm) to the dura.

-

Remove the injury cap and suture the incision.

-

Administer post-operative care, including fluid administration and monitoring.

-

Allow for a post-injury recovery period before behavioral testing.

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.

Materials:

-

Circular water tank (e.g., 1.5 m diameter) filled with water (23-25°C) made opaque with non-toxic paint.

-

Submerged escape platform (10-15 cm diameter).

-

Visual cues placed around the room.

-

Video tracking system.

Procedure:

-

Acquisition Phase (e.g., Days 11-14 post-injury):

-

Place the rat into the water at one of four randomized starting positions.

-

Allow the rat to swim and find the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.

-

Record the escape latency (time to find the platform) and other parameters like swim path and speed.

-

-

Probe Trial (e.g., Day 15 post-injury):

-

Remove the escape platform from the tank.

-

Place the rat in the tank and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Experimental Workflow

Logical Relationship of this compound's Action

Conclusion